N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Key structural features include:
- Pyrazole substituent: A 2,4-dimethylphenyl group at the 2-position, introducing steric bulk and lipophilicity.
- Propanamide side chain: A 3-(4-methoxyphenyl)propanamide moiety at the 3-position, contributing polarity via the methoxy group. The molecular formula is C23H25N3O2S (calculated molecular weight: ~407.53 g/mol).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-15-4-10-21(16(2)12-15)26-23(19-13-29-14-20(19)25-26)24-22(27)11-7-17-5-8-18(28-3)9-6-17/h4-6,8-10,12H,7,11,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCUGSZLTOTYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. The dimethylphenyl and methoxyphenyl groups are then introduced through substitution reactions. The final step involves the formation of the propanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide has been investigated for its potential as a bioactive compound with various biological activities:
- Antimicrobial Properties : Studies have indicated that pyrazole derivatives possess significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown promise for this compound in cancer treatment due to its ability to inhibit tumor cell proliferation.
Medicinal Chemistry
The unique structural features of this compound make it an interesting candidate for drug development. Its interactions with specific biological targets are under investigation to elucidate its mechanism of action and therapeutic potential in treating diseases such as cancer and infections.
Material Science
In addition to biological applications, this compound may also find applications in material science for the development of new materials with specific chemical properties.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Study : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
- Cancer Research : Research indicated that compounds similar to this compound showed inhibition of cancer cell lines in vitro.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Structural Analog: N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (BH82614)
Catalog Number : BH82614
Molecular Formula : C21H21N3O2S
Molecular Weight : 379.48 g/mol
Key Differences:
| Property | Target Compound | BH82614 (Similar Compound) |
|---|---|---|
| Pyrazole Substituent | 2,4-Dimethylphenyl (C8H9) | 4-Methoxyphenyl (C7H7O) |
| Propanamide Substituent | 4-Methoxyphenyl (C7H7O) | Phenyl (C6H5) |
| Molecular Weight | ~407.53 g/mol | 379.48 g/mol |
| Lipophilicity (Predicted logP) | Higher (due to dimethyl groups) | Lower (methoxy enhances polarity) |
| Key Functional Groups | Methoxy, dimethyl, thienopyrazole, propanamide | Methoxy, phenyl, thienopyrazole, propanamide |
Structural Implications:
Pyrazole Substituent: The 2,4-dimethylphenyl group in the target compound increases steric hindrance and lipophilicity compared to the 4-methoxyphenyl in BH82614. This may enhance membrane permeability but reduce solubility in aqueous media.
Propanamide Side Chain :
- The 4-methoxyphenyl substituent in the target compound introduces an additional polar site compared to the phenyl group in BH82614. This may influence pharmacokinetic properties, such as metabolic stability or cytochrome P450 interactions.
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological potential. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
Anticancer Activity
Research indicates that compounds containing the thieno[3,4-c]pyrazole structure exhibit promising anticancer properties. A study highlighted the ability of similar pyrazole derivatives to inhibit various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of thieno[3,4-c]pyrazole demonstrated significant antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the micromolar range .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also shown anti-inflammatory activities. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes.
- Research Findings : A study reported that pyrazoles could effectively reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Antimicrobial Properties
The antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives has been documented against various pathogens.
- Case Study : A series of substituted pyrazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics .
Data Table: Summary of Biological Activities
The biological activities of this compound may be attributed to several mechanisms:
- Cell Cycle Modulation : The compound may induce cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and microbial resistance.
Q & A
Q. In Vitro Assays :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549) .
- Target Engagement : Fluorescence polarization assays to test binding to kinases or GPCRs .
In Vivo Models : Pharmacokinetic profiling in rodents to assess bioavailability and metabolite formation .
- Data Analysis : Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy endpoints .
Mechanistic and Functional Studies
Q. What computational tools predict the compound’s reactivity and binding modes?
- Methods :
- Docking Simulations : Autodock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 or EGFR) .
- DFT Calculations : Gaussian 09 to study electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic attack sites .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Q. How does the 4-methoxyphenyl group influence the compound’s stability?
- Degradation Pathways :
- Oxidative Stress : Methoxy groups may undergo demethylation under acidic conditions (e.g., in lysosomes) .
- Photostability : UV-Vis studies show phenyl rings are susceptible to photooxidation; stabilize with light-protective formulations .
- Mitigation : Co-crystallization with cyclodextrins improves aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
